N'-[(E)-(4-fluorophenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(4-fluorophenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them valuable in various fields of chemistry and biology .
Preparation Methods
The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents like ethanol, methanol, or glacial acetic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common reagents and conditions used in these reactions include organic solvents like ethanol and methanol, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-[(E)-(4-fluorophenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used in the synthesis of coordination compounds and as a ligand in metal complexation studies.
Medicine: It may be explored for its pharmacological properties, including potential enzyme inhibitory activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes or metal ions. The compound forms stable complexes with these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to N’-[(E)-(4-fluorophenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide include other Schiff base hydrazones such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-dimethylaminophenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
The uniqueness of N’-[(E)-(4-fluorophenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity .
Properties
Molecular Formula |
C25H21FN4O2 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H21FN4O2/c26-21-10-6-19(7-11-21)17-27-30-25(31)24-16-23(28-29-24)20-8-12-22(13-9-20)32-15-14-18-4-2-1-3-5-18/h1-13,16-17H,14-15H2,(H,28,29)(H,30,31)/b27-17+ |
InChI Key |
ZLOFXJORAHECOW-WPWMEQJKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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